4,4'-((1E,1'E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
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Overview
Description
4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with ethene-2,1-diyl linkages and diphenylaniline groups, making it an interesting subject for research in organic electronics and photonics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) typically involves a multi-step process. One common method includes the condensation reaction of naphthalene derivatives with ethene-2,1-diyl and diphenylaniline groups. The reaction is often catalyzed by p-toluenesulfonic acid and carried out under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce partially hydrogenated compounds .
Scientific Research Applications
4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Mechanism of Action
The mechanism of action of 4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) involves its interaction with specific molecular targets and pathways. The compound can interact with electron-rich and electron-deficient sites, facilitating charge transfer processes. This makes it useful in electronic applications where efficient charge transport is required .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-((1E,1’E)-1,4-Phenylenebis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
- 4,4’-((1E,1’E)-Anthracene-9,10-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline)
Uniqueness
Compared to similar compounds, 4,4’-((1E,1’E)-Naphthalene-1,4-diylbis(ethene-2,1-diyl))bis(N,N-diphenylaniline) offers unique structural features that enhance its electronic properties. The naphthalene core provides a rigid framework that improves stability and charge transport, making it particularly suitable for high-performance electronic applications .
Properties
Molecular Formula |
C50H38N2 |
---|---|
Molecular Weight |
666.8 g/mol |
IUPAC Name |
N,N-diphenyl-4-[(E)-2-[4-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]naphthalen-1-yl]ethenyl]aniline |
InChI |
InChI=1S/C50H38N2/c1-5-15-43(16-6-1)51(44-17-7-2-8-18-44)47-35-27-39(28-36-47)25-31-41-33-34-42(50-24-14-13-23-49(41)50)32-26-40-29-37-48(38-30-40)52(45-19-9-3-10-20-45)46-21-11-4-12-22-46/h1-38H/b31-25+,32-26+ |
InChI Key |
ZRRUDIXIMMOTLY-YESHOFFLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)/C=C/C3=CC=C(C4=CC=CC=C34)/C=C/C5=CC=C(C=C5)N(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=CC4=CC=C(C5=CC=CC=C45)C=CC6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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